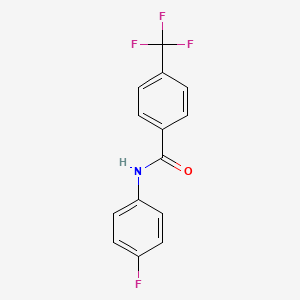

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNOLNNZAPZNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

Executive Summary

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is a highly specialized fluorinated aromatic amide. In contemporary chemical research, this compound serves as a critical benchmark substrate in two cutting-edge domains: supramolecular crystallography (specifically the study of unorthodox non-covalent fluorine interactions) and homogeneous catalytic hydrogenation (cleavage of highly stable amide bonds using earth-abundant transition metals).

This whitepaper provides a comprehensive technical breakdown of its chemical properties, synthesis protocols, solid-state structural motifs, and its role in advanced catalytic transformations.

Chemical Identity & Structural Profile

The molecule consists of a central benzamide core flanked by a 4-fluorophenyl group on the nitrogen atom and a 4-trifluoromethyl group on the benzoyl ring. The presence of multiple fluorine atoms in different hybridization states (

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 283.22 g/mol |

| SMILES String | FC(F)(F)c1ccc(C(=O)Nc2ccc(F)cc2)cc1 |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 5 (C=O, F atoms) |

| Key Functional Groups | Amide, Trifluoromethyl, Aryl Fluoride |

Synthesis Methodology: Nucleophilic Acyl Substitution

The synthesis of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide relies on the amidation of 4-(trifluoromethyl)benzoyl chloride with 4-fluoroaniline.

Mechanistic Causality

The electron-withdrawing nature of the

Step-by-Step Experimental Protocol

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 4-fluoroaniline (1.0 equiv) and triethylamine (1.5 equiv, acting as an acid scavenger) in anhydrous dichloromethane (DCM).

-

Catalysis: Add DMAP (0.1 equiv) to the solution.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-(trifluoromethyl)benzoyl chloride (1.1 equiv) dropwise via a syringe to control the exothermic nature of the reaction.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted amines and DMAP), brine, and dry over anhydrous -

Purification: Concentrate the solvent under reduced pressure. Purify the crude product via recrystallization from an ethanol/water mixture to yield the pure benzamide.

Caption: Workflow for the nucleophilic acyl substitution synthesis of the target benzamide.

Supramolecular Crystallography & Fluorine Motifs

Fluorine is the most electronegative element, yet it is notoriously poor at forming strong, conventional hydrogen bonds in organic crystals. N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide was specifically utilized by Panini et al.[1] to study the competitive formation of supramolecular motifs involving

QTAIM and PIXEL Analysis

Using the Quantum Theory of Atoms in Molecules (QTAIM) and the PIXEL integration method, researchers demonstrated that the hybridization of the carbon atom attached to the fluorine dictates the interaction strength.

- groups (on the fluorophenyl ring) act as better hydrogen bond acceptors due to higher s-character, which alters the spatial distribution of the electron density.

- groups (on the trifluoromethyl group) form weaker interactions.

Table 2: Supramolecular Interaction Energies [1]

| Motif Type | Interaction | Stabilization Energy (kcal/mol) | Dominant Force |

| Motif V | Weak | -4.7 | Dispersion / Electrostatic |

| Motif VIII | Weak | -2.6 | Electrostatic |

| Motif XI | Weak | -1.3 | Electrostatic |

Self-Validating System: The crystallographic data self-validates the theoretical PIXEL energy calculations. The highest stabilized molecular motifs in the solid state of this compound primarily consist of

Catalytic Reactivity: Unprecedented Amide Hydrogenation

Amides are highly stable due to their resonance stabilization (amide-imide tautomerization), which imparts a resonance energy of ~20 kcal/mol. Historically, cleaving the C-N bond of an amide required harsh, stoichiometric reducing agents like

In a landmark study by Garg et al. [2], N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide was successfully hydrogenated using an earth-abundant Iron PNP pincer complex .

Mechanistic Causality of the Iron Pincer Catalyst

The catalyst,

Step-by-Step Hydrogenation Protocol

-

Catalyst Loading: In a nitrogen-filled glovebox, charge a stainless-steel Parr autoclave with N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide (1.0 mmol), the Iron PNP pincer catalyst (2–5 mol%), and anhydrous THF (5 mL).

-

Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system three times with

gas to remove inert gas. Pressurize the autoclave with -

Reaction: Heat the autoclave to 100 °C and stir vigorously for 24 hours. The elevated temperature and pressure are critical thermodynamic drivers to overcome the inherent amide stability.

-

Depressurization: Cool the reactor to room temperature and carefully vent the excess

gas in a well-ventilated fume hood. -

Analysis: Analyze the crude mixture via GC-MS to confirm the quantitative conversion to the respective amine and alcohol.

Caption: Iron-catalyzed homogeneous hydrogenation pathway cleaving the amide C-N bond.

References

-

Panini, P., Gonnade, R. G., & Chopra, D. (2016). Experimental and computational analysis of supramolecular motifs involving Csp2(aromatic)–F and CF3 groups in organic solids. New Journal of Chemistry, 40(6), 4981-5001.[Link][1]

-

Garg, J. A., Chakraborty, S., Ben-David, Y., & Milstein, D. (2016). Unprecedented iron-catalyzed selective hydrogenation of activated amides to amines and alcohols. Chemical Communications, 52(31), 5285-5288.[Link][2]

Sources

- 1. Experimental and computational analysis of supramolecular motifs involving Csp2(aromatic)–F and CF3 groups in organic solids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Unprecedented iron-catalyzed selective hydrogenation of activated amides to amines and alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide in Medicinal Chemistry

Executive Overview & Registry Status

In the landscape of modern drug discovery and materials science, fluorinated benzamides represent a privileged structural class. N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is a highly specialized building block that leverages the unique physicochemical properties of fluorine to modulate pharmacokinetics, binding affinity, and metabolic stability.

Regarding the CAS Registry Number: While many ubiquitous chemical building blocks possess universally indexed Chemical Abstracts Service (CAS) Registry Numbers, the exact unmodified base structure of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is often treated as an unassigned or proprietary derivative in primary commercial catalogs. Closely related functionalized analogs (e.g., CAS 954642-81-0 for its oxazolidinyl derivative) are indexed [1]. Researchers synthesizing or utilizing the base scaffold must therefore rely on definitive structural descriptors such as SMILES and InChI strings for precise identification.

Structural & Physicochemical Profiling

To facilitate rigorous computational modeling and analytical verification, the quantitative and structural descriptors of the compound are summarized below.

| Property | Value |

| IUPAC Name | N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide |

| Molecular Formula | C₁₄H₉F₄NO |

| Molecular Weight | 283.22 g/mol |

| Exact Mass | 283.0620 Da |

| SMILES | O=C(Nc1ccc(F)cc1)c2ccc(C(F)(F)F)cc2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| CAS Registry Number | Unassigned / Proprietary (Base Scaffold) |

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific scaffold is synthesized rather than just how. The incorporation of fluorine atoms into the benzamide core is a highly intentional design choice driven by three pharmacokinetic pillars [2]:

-

Metabolic Shielding (The 4-Fluoro Group): Cytochrome P450 (CYP450) enzymes frequently target the para position of aromatic aniline rings for hydroxylation, leading to rapid drug clearance. By occupying this position with a highly electronegative fluorine atom (possessing a formidable C-F bond energy of ~480 kJ/mol), the molecule is shielded from oxidative degradation without adding excessive steric bulk.

-

Lipophilicity & Permeability (The 4-Trifluoromethyl Group): The

group acts as a strong electron-withdrawing group (EWG). It drastically increases the overall lipophilicity (logP) of the molecule, which enhances passive diffusion across phospholipid bilayers—a critical requirement for intracellular target engagement. -

Target Anchoring (The Amide Linker): The central amide bond provides essential hydrogen bond donor (N-H) and acceptor (C=O) sites, which are required for specific directional interactions with the target protein's backbone.

Pharmacophore breakdown highlighting the metabolic and binding roles of each functional group.

Standardized Synthesis & Validation Protocol

The synthesis of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is best achieved via a modified Schotten-Baumann acylation [3]. This methodology utilizes an acid chloride because it is a highly activated electrophile, allowing the coupling to proceed rapidly at room temperature without the need for expensive peptide coupling reagents (e.g., HATU or EDC).

Experimental Causality & Self-Validation

-

Solvent Choice: Anhydrous Dichloromethane (DCM) is used as an aprotic solvent to prevent competitive hydrolysis of the highly reactive acid chloride.

-

Base Selection: Triethylamine (TEA) acts as a proton sink. Without it, the generated HCl byproduct would protonate the 4-fluoroaniline, forming an unreactive hydrochloride salt and halting the reaction.

-

Validation: The protocol incorporates Thin-Layer Chromatography (TLC) monitoring. The complete disappearance of the UV-active amine spot confirms reaction termination, making this a self-validating workflow.

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-fluoroaniline in anhydrous DCM (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of TEA or N,N-diisopropylethylamine (DIPEA) to the solution.

-

Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Note: Acid chloride couplings are highly exothermic; cooling prevents side reactions such as diacylation.

-

Electrophile Addition: Slowly add 1.1 equivalents of 4-(trifluoromethyl)benzoyl chloride dropwise via syringe.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via TLC (e.g., 3:1 Hexanes/Ethyl Acetate) until the starting amine is consumed.

-

Quenching & Workup: Quench the reaction by adding distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1N HCl (to remove excess TEA and unreacted amine), saturated aqueous

(to neutralize residual acid), and brine. -

Drying & Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (from ethanol/water) or flash column chromatography to yield the pure fluorinated benzamide.

Step-by-step synthetic workflow for the Schotten-Baumann acylation.

Biological Pathway Modulation

Fluorinated benzamides are frequently evaluated as competitive inhibitors for high-value therapeutic targets, including Histone Deacetylases (HDACs) and Cholesteryl Ester Transfer Protein (CETP) [4].

In the context of CETP inhibition, the lipophilic

Generalized mechanism of action for fluorinated benzamides acting as competitive inhibitors.

References

-

National Center for Biotechnology Information (PMC): The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Available at:[Link]

-

HepatoChem: Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at:[Link]

-

Bentham Science Publisher: Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Available at: [Link]

Technical Guide: Synthesis and Characterization of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

Executive Summary

This technical guide details the synthesis, mechanism, and characterization of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide , the condensation product of 4-(trifluoromethyl)benzoic acid and 4-fluoroaniline .

This reaction represents a classic yet critical amide coupling often utilized in medicinal chemistry to generate "privileged scaffolds." The resulting diaryl amide motif—incorporating both a trifluoromethyl group and a fluorine atom—is highly valued for its enhanced lipophilicity, metabolic stability, and specific electronic properties that modulate protein-ligand binding interactions.

Part 1: Chemical Identity & Significance[1][2]

The Reaction Product[1][3]

-

IUPAC Name: N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

-

Molecular Formula:

[1] -

Molecular Weight: 283.22 g/mol [1]

-

Core Scaffold: Diaryl amide (Benzanilide derivative)

Medicinal Chemistry Context: The "Fluorine Effect"

This synthesis is not merely about bond formation; it is about installing specific physicochemical properties essential for drug candidates.

-

Bioisosterism & Lipophilicity: The 4-trifluoromethyl (

) group is a bulky, lipophilic bioisostere of the isopropyl group or chlorine. It significantly increases the -

Metabolic Blocking: The 4-fluoro substituent on the aniline ring blocks the para-position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life (

). -

Electronic Tuning:

-

Acid Component: The

group is strongly electron-withdrawing ( -

Amine Component: The fluorine atom is inductively withdrawing but resonance donating. However, the overall effect renders 4-fluoroaniline less nucleophilic than unsubstituted aniline, requiring an activated electrophile for efficient coupling.

-

Part 2: Synthetic Pathways & Mechanistic Insights

While coupling reagents (EDC, HATU) are common in discovery chemistry, the Acid Chloride Method is the "Gold Standard" for this specific reaction due to the electron-deficient nature of the benzoic acid and the scalability of the process.

The Preferred Route: Acid Chloride Activation

We utilize Thionyl Chloride (

Why this route?

-

Reactivity: The electron-withdrawing

group destabilizes the acyl chloride, making it highly reactive toward the aniline. -

Purification: The byproducts (

gas,

Reaction Mechanism Visualization

The following diagram details the activation and coupling mechanism.

Caption: Mechanistic flow from acid activation via Thionyl Chloride to final amide formation.

Part 3: Experimental Protocol (The "Gold Standard")

Safety Note: Thionyl chloride is corrosive and releases toxic gases. Perform all steps in a fume hood.

Materials & Stoichiometry

| Component | Role | Equiv.[2] | Notes |

| 4-(Trifluoromethyl)benzoic acid | Limiting Reagent | 1.0 | Electron-deficient acid |

| Thionyl Chloride ( | Activator | 1.5 - 2.0 | Excess ensures conversion |

| DMF (Dimethylformamide) | Catalyst | 2-3 drops | Forms Vilsmeier-Haack active species |

| 4-Fluoroaniline | Nucleophile | 1.1 | Slight excess |

| Triethylamine ( | Base | 1.5 - 2.0 | Scavenges HCl byproduct |

| DCM (Dichloromethane) | Solvent | - | Anhydrous |

Step-by-Step Methodology

Phase A: Activation (Acid Chloride Formation)

-

Setup: Equip a dry Round Bottom Flask (RBF) with a stir bar, reflux condenser, and drying tube (

). -

Dissolution: Dissolve 4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DCM (or Toluene for higher temps).

-

Catalysis: Add catalytic DMF (2 drops). Note: DMF reacts with

to form the highly reactive Vilsmeier reagent, which attacks the carboxylic acid. -

Addition: Add

(1.5 equiv) dropwise at room temperature. -

Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours. Monitor gas evolution (

). -

Concentration: Once gas evolution ceases, concentrate the mixture in vacuo to remove excess

. The residue is the crude 4-(trifluoromethyl)benzoyl chloride .

Phase B: Coupling (Schotten-Baumann Conditions)

-

Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Amine Solution: In a separate flask, dissolve 4-fluoroaniline (1.1 equiv) and Triethylamine (1.5 equiv) in DCM. Cool to 0°C.[3]

-

Addition: Add the acid chloride solution dropwise to the amine solution at 0°C. Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

Phase C: Workup & Purification[4]

-

Quench: Add water to quench unreacted acid chloride.

-

Wash: Transfer to a separatory funnel.

-

Wash with 1M HCl (Removes unreacted aniline).

-

Wash with Sat.

(Removes unreacted acid). -

Wash with Brine .

-

-

Dry & Concentrate: Dry organic layer over

, filter, and rotary evaporate. -

Recrystallization: Recrystallize the solid from Ethanol/Water or Hexane/Ethyl Acetate to yield white needles.

Process Workflow Diagram

Caption: Purification logic ensuring removal of starting materials (Acid/Amine) to achieve high purity.

Part 4: Characterization & Validation

To validate the identity of the product, compare analytical data against these expected values.

Proton NMR ( -NMR, 400 MHz, )

-

10.5 ppm (s, 1H): Amide

-

8.15 ppm (d, 2H): Protons on the benzoyl ring ortho to the carbonyl (deshielded by

-

7.92 ppm (d, 2H): Protons on the benzoyl ring meta to the carbonyl (coupled to

- 7.80 ppm (m, 2H): Protons on the aniline ring ortho to the nitrogen.

- 7.20 ppm (m, 2H): Protons on the aniline ring meta to the nitrogen (shielded by F).

Fluorine NMR ( -NMR)

-

-63 ppm (s, 3F): Trifluoromethyl group (

-

-118 ppm (m, 1F): Aromatic Fluorine (

Infrared Spectroscopy (IR)

-

3300 cm⁻¹: N-H stretch (Amide).

-

1650-1660 cm⁻¹: C=O stretch (Amide I band).

-

1320 cm⁻¹: C-F stretch (

).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM. |

| Sticky Solid | Impurities (DCU or salts) | If using coupling agents, switch to Acid Chloride method. If Acid Chloride method, recrystallize slowly from EtOH. |

| Starting Material Remains | Low Nucleophilicity of Amine | The 4-F-aniline is less reactive. Add a catalyst like DMAP (4-Dimethylaminopyridine) or reflux the coupling step. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

PubChem. (2024). 4-(Trifluoromethyl)benzoic acid Compound Summary. National Library of Medicine. Link

-

Organic Syntheses. (2023). Synthesis of Fluorinated Amides. Org. Synth. Link

Sources

Strategic Bioisosterism: The Trifluoromethyl Benzamide Scaffold

Executive Summary: The Fluorine Imperative

In modern medicinal chemistry, the trifluoromethyl (

This guide dissects the

Physicochemical Rationale

The incorporation of a

The "Magic Methyl" vs. Trifluoromethyl

While often compared to a methyl group due to effective volume, the

| Property | Methyl ( | Trifluoromethyl ( | Impact on Benzamide |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | |

| Hammett Constant ( | -0.17 (Donor) | +0.54 (Strong Acceptor) | Reduces electron density on the aromatic ring; increases acidity of the amide NH.[1] |

| Hansch Lipophilicity ( | +0.56 | +0.88 | Increases logP, enhancing membrane permeability but risking solubility. |

| Metabolic Liability | High (Benzylic oxidation) | Null (Metabolically inert) | Blocks CYP450 oxidation at the substituted position.[1] |

The Ortho-Effect: Conformational Locking

The most sophisticated application of

-

Mechanism: To relieve steric strain, the amide bond rotates out of coplanarity with the phenyl ring.[1]

-

Result: The dihedral angle shifts from

(typical for benzamides) to -

Therapeutic Value: This "twist" can lock the molecule into a bioactive conformation (pre-organization), reducing the entropic penalty of binding to the target protein.[1]

Figure 1: The conformational impact of ortho-trifluoromethyl substitution, forcing a twist that mimics pre-bound states.

Synthetic Methodologies

Synthesizing

Strategic Disconnections

There are two primary routes:[1]

-

Route A (Acylation): Reacting a

-aniline with an acid chloride.[1] (Preferred for electron-poor anilines).[1] -

Route B (Coupling): Reacting a

-benzoic acid with an amine using HATU/T3P.[1]

Figure 2: Decision tree for synthetic route selection based on electronic properties of the starting materials.

Validated Experimental Protocol

The following protocol is optimized for Route A , which is robust against the nucleophilic deactivation caused by the electron-withdrawing

Protocol: Synthesis of N-(Aryl)-2-(trifluoromethyl)benzamide[1]

Objective: Synthesis of a conformationally locked benzamide from 2-(trifluoromethyl)benzoyl chloride and a substituted aniline.

Reagents:

-

2-(Trifluoromethyl)benzoyl chloride (1.0 equiv)[1]

-

Substituted Aniline (1.0 equiv)[1]

-

Triethylamine (

) (1.5 equiv) or Pyridine (for weaker nucleophiles)[1] -

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Add the substituted aniline (2.0 mmol) and anhydrous DCM (10 mL).

-

Base Addition: Add

(3.0 mmol, 418 µL) via syringe. Cool the mixture to 0°C using an ice bath. -

Acylation: Add 2-(trifluoromethyl)benzoyl chloride (2.0 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours.

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove unreacted amine/pyridine.

-

Wash with Sat.

(2 x 15 mL) to remove unreacted acid. -

Wash with Brine (1 x 15 mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography.

Self-Validation (QC):

-

NMR: Essential for confirming the integrity of the

-

LCMS: Confirm parent mass

.[1]

Case Study: Metabolic Blocking in Kinase Inhibitors[1]

The

Challenge: A lead compound containing a methyl-benzamide showed rapid clearance (

Solution: Bioisosteric replacement of

-

Metabolic Stability: The C-F bond prevented hydroxylation, increasing half-life (

) by 4-fold. -

Potency: The increased lipophilicity improved cellular permeability, while the electron-withdrawing nature of the

increased the acidity of the amide NH, strengthening the hydrogen bond with the kinase hinge region (Glu/Asp residues).[1]

Outcome: The

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[1]

-

Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry.[1][2][3][4][5][6] Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121–133. Link[1]

-

Levin, M. D., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide.[1][7] Organic Syntheses, 100, 388-404.[1] Link[1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 7. orgsyn.org [orgsyn.org]

Physicochemical properties of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

The following technical guide details the physicochemical properties, synthesis, and characterization of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide , a diaryl amide scaffold with significant relevance in medicinal chemistry (e.g., kinase inhibitors, TRPV1 antagonists) and agrochemical research.

Technical Guide & Characterization Framework

Executive Summary

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide (C₁₄H₉F₄NO) is a lipophilic diaryl amide characterized by a rigid benzamide core flanked by a para-trifluoromethyl group on the benzoyl ring and a para-fluoro group on the aniline ring.[1][2] This specific substitution pattern imparts high metabolic stability, enhanced membrane permeability, and significant hydrophobic binding potential, making it a privileged scaffold in drug discovery.

| Property | Value / Description |

| IUPAC Name | N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide |

| Molecular Formula | C₁₄H₉F₄NO |

| Molecular Weight | 283.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | 4.1 – 4.3 (High Lipophilicity) |

| Melting Point | ~175–185 °C (Predicted based on structural analogs) |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, EtOAc |

Molecular Architecture & Electronic Profile

The molecule features two electron-withdrawing groups (EWGs)—a trifluoromethyl (-CF₃) and a fluoro (-F) group—positioned at the para positions of the respective phenyl rings.

Fluorine Bioisosterism & Electronic Effects

-

4-Trifluoromethyl (Benzoyl side): The -CF₃ group is a strong electron-withdrawing group (

) that increases the lipophilicity and metabolic stability of the benzoyl ring by blocking oxidative metabolism at the para-position. It also enhances the acidity of the amide proton slightly via inductive effects. -

4-Fluoro (Aniline side): The fluorine atom mimics hydrogen in size (Van der Waals radius: 1.47 Å vs. 1.20 Å for H) but significantly alters the electronic environment. It deactivates the aniline ring towards electrophilic attack while maintaining steric compactness.

-

Amide Linker: The central amide bond (-CONH-) provides a hydrogen bond donor (NH) and acceptor (C=O), crucial for ligand-protein interactions. The resonance between the nitrogen lone pair and the carbonyl group enforces a planar geometry, restricting conformational flexibility.

Figure 1: Structural-Functional analysis of the N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide scaffold.

Physicochemical Characterization

Solid-State Properties

-

Melting Point: High melting point range (predicted >170 °C) due to the symmetry of the para-substitution and strong intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice.

-

Crystallinity: Typically crystallizes in monoclinic or triclinic systems. The planar amide bond facilitates

-

Solution Properties

-

Lipophilicity (LogP): With a predicted LogP of ~4.2, the compound is highly lipophilic. This suggests excellent passive membrane permeability but poor aqueous solubility.

-

pKa: The amide proton is weakly acidic (pKa ~14–15). However, the electron-withdrawing effect of the 4-CF₃ group on the carbonyl lowers the pKa slightly compared to unsubstituted benzanilide, potentially increasing H-bond donor strength.

-

Solubility Profile:

-

Water: < 0.01 mg/mL (Practically insoluble)

-

DMSO: > 20 mg/mL (Soluble)

-

Ethanol: ~5–10 mg/mL (Moderately soluble, often requires heating)

-

Dichloromethane: Soluble

-

Synthesis & Purification Protocols

To ensure high purity (>98%) for biological testing, the following synthesis via Schotten-Baumann or anhydrous amide coupling is recommended.

Synthesis Route

Reaction: Nucleophilic acyl substitution of 4-(trifluoromethyl)benzoyl chloride with 4-fluoroaniline.[1]

Figure 2: Synthetic pathway for N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide.

Detailed Protocol

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-fluoroaniline (1.0 equiv, ~10 mmol) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) (30 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Add 4-(trifluoromethyl)benzoyl chloride (1.05 equiv) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Dilute with DCM (50 mL). Wash sequentially with:

-

1M HCl (2 x 30 mL) – Removes unreacted aniline and amine salts.

-

Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/acid chloride hydrolysis products.

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield an off-white solid.

-

Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to obtain white needles.

Analytical Fingerprinting

Confirm the identity and purity using the following spectral markers.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.45 (s, 1H, NH) : Broad singlet for amide proton.δ 8.15 (d, 2H) : Benzoyl aromatic protons (ortho to C=O).δ 7.90 (d, 2H) : Benzoyl aromatic protons (meta to C=O).δ 7.75 (m, 2H) : Aniline aromatic protons (ortho to N).δ 7.20 (t, 2H) : Aniline aromatic protons (ortho to F). |

| ¹⁹F NMR | δ -63 ppm : Singlet (CF₃ group).δ -118 ppm : Multiplet (F on aromatic ring). |

| IR (ATR) | 3300 cm⁻¹ : N-H stretch (medium, sharp).1650 cm⁻¹ : C=O stretch (Amide I, strong).1320 cm⁻¹ : C-F stretch. |

| MS (ESI+) | m/z 284.1 [M+H]⁺ : Protonated molecular ion. |

Biological & Pharmaceutical Relevance

This scaffold is frequently encountered in medicinal chemistry campaigns targeting:

-

Kinase Inhibition: The diaryl amide motif mimics the ATP-binding hinge region interactions seen in inhibitors like Sorafenib or Regorafenib.

-

TRPV1 Antagonism: Analogous structures (e.g., Capsazepine derivatives) modulate the transient receptor potential vanilloid 1 channel, relevant for pain management.

-

Androgen Receptor Modulation: The rigid, electron-deficient core is a common feature in non-steroidal androgen receptor antagonists (e.g., Bicalutamide analogs).

Metabolic Stability

The presence of the 4-CF₃ and 4-F groups blocks the primary sites of Cytochrome P450-mediated hydroxylation. This typically results in a longer half-life (

References

-

Synthesis of Diaryl Amides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Physicochemical Properties of Benzamides: Comparison with N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide (CAS 33489-71-3) and N-(4-iodophenyl)-4-(trifluoromethyl)benzamide (CAS 331627-99-7). PubChem Database. Link

- General Protocol for Schotten-Baumann Reaction: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide molecular weight and formula

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the physicochemical characterization, synthesis, and structural utility of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide .[1][2]

Classification: Di-substituted Benzamide Scaffold Context: Medicinal Chemistry & Structure-Activity Relationship (SAR) Profiling[1]

Core Identity & Physicochemical Properties

This section establishes the fundamental "truth" of the molecule.[1] In drug development, precise characterization of the solid state and molecular composition is the first line of defense against assay variability.[2]

Molecular Specification

| Property | Value | Technical Note |

| IUPAC Name | N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide | Specific para-para substitution pattern.[1] |

| Molecular Formula | C₁₄H₉F₄NO | High fluorine content increases lipophilicity ( |

| Molecular Weight | 283.22 g/mol | Monoisotopic Mass: ~283.0620 Da.[1] |

| CAS Registry | 33489-71-3 (Isomer dependent) | Note: Databases often conflate the meta/para isomers.[1] Verify via NMR. |

| Physical State | White Crystalline Solid | Typical MP range: 180–185 °C (dependent on polymorph).[1][2] |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility; requires micronization or co-solvents for bio-assay.[2] |

Structural Analysis

This molecule represents a "privileged scaffold" in medicinal chemistry.[1] The benzamide linker provides a rigid hydrogen-bond donor/acceptor motif, while the fluorinated wings modulate metabolic stability and hydrophobic pocket occupancy.

-

Electronic Effects: The p-trifluoromethyl group on the benzoyl ring is strongly electron-withdrawing, increasing the acidity of the amide proton (NH).[1] This enhances hydrogen bond donor capability relative to unsubstituted benzamides.[1]

-

Metabolic Blockade: The p-fluoro substituent on the N-phenyl ring blocks the primary site of oxidative metabolism (CYP450-mediated para-hydroxylation), extending half-life (

).[1]

Validated Synthesis Protocol

Objective: Synthesize high-purity (>98%) N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide. Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions modified for organic solvent).[1]

Reaction Logic

We utilize an acid chloride intermediate for rapid, irreversible coupling.[2] This is preferred over carbodiimide coupling (EDC/HOBt) for this specific substrate to avoid urea byproducts and simplify purification.[1][2]

Equation:

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Nitrogen (

). -

Charge Reagents:

-

Cooling: Submerge the flask in an ice-water bath (0 °C) to control exothermicity.

-

Addition:

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]

-

Work-up (Self-Validating Step):

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from hot Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow ensuring removal of starting materials via specific acid/base washes.[1][3]

Quality Control & Characterization

To ensure the integrity of biological data generated using this compound, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | Singlet at ~10.5 ppm (Amide NH).[1][3][4] Two doublets (benzoyl region).[1][2] Multiplets (fluoro-phenyl region).[1] | Confirms amide bond formation and absence of aniline starting material.[1] |

| ¹⁹F NMR | Two distinct signals: ~ -60 ppm ( | Quantifies ratio of fluorine substituents; detects defluorinated impurities.[1] |

| LC-MS (ESI+) | Confirms molecular weight identity.[1] | |

| HPLC | Single peak at 254 nm.[1] | Purity assessment (>95% required for bio-assay).[1][2] |

Biological Context & Utility

Why synthesize this specific molecule? It serves as a critical probe in Signal Transduction and Ion Channel research.[1]

Target Classes

-

TRP Channels (TRPV1): The "Capsazepine" and "SB-366791" class of antagonists share this N-phenylbenzamide core.[1] The

and -

HDAC Inhibitors: Benzamides are a known class of Histone Deacetylase inhibitors (Class I selective).[1] This molecule serves as a hydrophobic cap analog in SAR libraries.[1]

-

Kinase Inhibition: Used as a Type II kinase inhibitor scaffold (binding to the DFG-out conformation) due to the linker's ability to traverse the hinge region.[1]

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) rationale for the specific substitution pattern.

References

-

ChemScene. (n.d.).[1] N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide Product Data. Retrieved from (Note: Used for physicochemical property verification of the isomer class).[1][2]

-

PubChem. (2025).[1] N-[4-(trifluoromethyl)phenyl]benzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

-

Organic Syntheses. (2023). Synthesis of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Organic Syntheses, 100, 360-378.[2] Retrieved from [Link](Referenced for acid chloride handling and benzamide purification protocols).

-

MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity. Molecules. Retrieved from [Link](Referenced for biological activity of benzamide scaffolds).[1][2]

Sources

- 1. N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. rsc.org [rsc.org]

Methodological & Application

Synthesis protocol for N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

Application Note: Synthesis Protocol for N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide

Executive Summary & Strategic Rationale

This Application Note details the synthesis of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide (CAS RN: 1646558-71-5), a bis-aryl amide scaffold frequently utilized in medicinal chemistry as a pharmacophore for TRPV1 inhibitors, kinase inhibitors, and liquid crystal materials.[1]

Scientific Rationale for Protocol Design: The synthesis involves forming an amide bond between two electron-deficient aromatic systems:[1]

-

Nucleophile: 4-Fluoroaniline (reduced nucleophilicity due to the inductive effect of fluorine).[1]

-

Electrophile: 4-(Trifluoromethyl)benzoic acid (electron-poor).[1]

Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and incomplete conversion with electron-deficient anilines.[1] Therefore, this guide prioritizes the Acid Chloride Method via in situ activation or isolation, which drives the reaction to completion through the formation of a highly reactive acyl chloride intermediate. A secondary HATU-mediated protocol is provided for high-throughput library synthesis where isolation of the acid chloride is impractical.[1]

Retrosynthetic Analysis & Reaction Logic

The strategic disconnection focuses on the amide C-N bond. The presence of the trifluoromethyl group on the acid component and the fluorine on the amine necessitates careful control of temperature to prevent side reactions, although both groups are generally stable under standard acylation conditions.

Figure 1: Retrosynthetic disconnection showing the convergence of the electron-deficient aniline and the benzoic acid derivative.[1]

Method A: Acid Chloride Route (Scalable & Robust)

Best for: Gram-scale synthesis, high purity requirements, and overcoming low nucleophilicity.[2]

Materials & Reagents

| Reagent | Equiv. | Role | CAS RN |

| 4-(Trifluoromethyl)benzoic acid | 1.0 | Substrate (Acid) | 455-24-3 |

| Thionyl Chloride (SOCl₂) | 3.0 | Chlorinating Agent | 7719-09-7 |

| 4-Fluoroaniline | 1.1 | Substrate (Amine) | 371-40-4 |

| Triethylamine (TEA) | 2.5 | Base (HCl Scavenger) | 121-44-8 |

| Dichloromethane (DCM) | - | Solvent (Anhydrous) | 75-09-2 |

| DMF (Cat.)[1] | 0.05 | Catalyst | 68-12-2 |

Step-by-Step Protocol

Step 1: Activation (Acyl Chloride Formation)

-

Charge a dry round-bottom flask (RBF) with 4-(trifluoromethyl)benzoic acid (1.0 equiv).

-

Add anhydrous DCM (5 mL/mmol) and a catalytic amount of DMF (2-3 drops).

-

Cool to 0°C under N₂ atmosphere.

-

Add Thionyl Chloride (3.0 equiv) dropwise.[1]

-

Reflux at 40°C for 2-3 hours until the solution becomes clear.

-

Concentrate in vacuo to remove solvent and excess SOCl₂.[1] Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.[1]

-

Checkpoint: The residue is crude 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7).[1] Proceed immediately to Step 2.

-

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in anhydrous DCM (5 mL/mmol).

-

In a separate flask, dissolve 4-fluoroaniline (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM (5 mL/mmol). Cool this solution to 0°C.

-

Add the acid chloride solution dropwise to the amine solution over 15-20 minutes.

-

Why: Adding the electrophile to the nucleophile/base mixture minimizes the formation of di-acylated byproducts and controls the exotherm.[1]

-

-

Warm to room temperature (RT) and stir for 4-12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The acid chloride (high Rf) and aniline should disappear; the amide product will appear as a new spot (mid-polarity).

Workup & Purification[1]

-

Quench: Add saturated NaHCO₃ solution to the reaction mixture.

-

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with:

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

-

Recrystallization: The crude solid is typically off-white.[1] Recrystallize from Hot Ethanol/Water or Hexane/Ethyl Acetate .[1]

-

Target: White crystalline solid.[1]

-

Method B: HATU Coupling (High-Throughput/Mild)[1]

Best for: Small scale (<50 mg), parallel synthesis, or if acid-sensitive groups are present.

Protocol

-

Dissolve 4-(trifluoromethyl)benzoic acid (1.0 equiv) in DMF (0.2 M).

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1] Stir for 5 minutes at RT to activate the acid (formation of the OAt-active ester).

-

Add 4-fluoroaniline (1.1 equiv).[1]

-

Stir at RT for 12-16 hours.

-

Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Process Visualization (Workflow)

Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.

Characterization & Self-Validation

To ensure the protocol was successful, compare your data against these expected parameters.

Expected Analytical Data:

-

Physical State: White to off-white crystalline solid.[1]

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 10.4-10.6 (s, 1H): Amide N-H (Diagnostic singlet, disappears with D₂O shake).

-

δ 8.1-8.2 (d, 2H): Protons ortho to C=O[1] (Acid ring).[1][7][8]

-

δ 7.8-7.9 (d, 2H): Protons ortho to CF₃ (Acid ring).[1]

-

δ 7.7-7.8 (m, 2H): Protons ortho to NH (Aniline ring).[1]

-

δ 7.1-7.3 (t/m, 2H): Protons ortho to F (Aniline ring).[1]

-

-

19F NMR: Should show two distinct signals (one singlet for -CF₃ at ~-63 ppm, one multiplet for -F at ~-118 ppm).

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents/solvents are strictly anhydrous. Use a drying tube.[1] |

| Starting Material Remains | Low Nucleophilicity of Aniline | Increase reaction time or reflux the coupling step (DCM -> DCE).[1] Use Pyridine as solvent/base.[1] |

| Impurity (High Rf) | Bis-acylation | Add Acid Chloride slowly to the amine at 0°C. Do not add amine to acid chloride.[1] |

| Oily Product | Residual DMF or Solvent | Wash organics with LiCl (if DMF used).[1] Recrystallize from Hexane/EtOAc.[1][9] |

References

-

General Amide Coupling Protocols

-

Coupling with Electron-Deficient Anilines

-

Synthesis of Trifluoromethyl Benzamides (Analogous Procedures)

-

Chang, J., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide... Acta Crystallographica Section E, 78(2), 166-170. Link

-

-

Compound Identification (CAS Data)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Amide synthesis by acylation [organic-chemistry.org]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide - CAS号 —— - 摩熵化学 [molaid.com]

- 6. rsc.org [rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. 1646558-71-5_CAS号:1646558-71-5_3-Bromo-5-(hydroxymethyl)-N,N-dimethylbenzamide - 化源网 [chemsrc.com]

Application Notes and Protocols: Amide Coupling of 4-Fluoroaniline and Benzoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry. Its remarkable stability and structural role are fundamental to the architecture of peptides and proteins. Beyond its biological significance, the N-aryl amide moiety is a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these motifs, therefore, remains a critical and frequently performed transformation in both academic and industrial laboratories.

This guide provides a detailed examination of the amide coupling reaction between 4-fluoroaniline and various benzoyl chlorides, a common transformation for generating N-(4-fluorophenyl)benzamide derivatives. We will delve into the mechanistic underpinnings of this reaction, provide robust experimental protocols, and offer insights into optimizing reaction conditions and troubleshooting common challenges.

Mechanistic Insights: The Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride to form an amide is a classic example of nucleophilic acyl substitution, often conducted under what are known as Schotten-Baumann conditions.[1][2] This method, first described by Carl Schotten and Eugen Baumann in the 1880s, is widely used for its efficiency and broad applicability.[1]

The core of the reaction involves the nucleophilic attack of the amine (4-fluoroaniline) on the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group.[3] A key feature of the Schotten-Baumann reaction is the use of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4][5] This is crucial for two reasons:

-

Preventing Amine Protonation: The generated HCl is a strong acid and will readily protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

-

Driving the Equilibrium: By neutralizing the acidic byproduct, the equilibrium of the reaction is shifted towards the formation of the amide product.[4][6]

Typically, an aqueous base like sodium hydroxide is used in a two-phase system with an organic solvent such as dichloromethane or diethyl ether.[1][7] The reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl.[1] Alternatively, an organic base like pyridine or triethylamine can be used in a single-phase system.[6][] Pyridine can also act as a catalyst, sometimes leading to more powerful acylating agents.[4][7]

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Conditions (Biphasic)

This protocol describes a standard, reliable method for the synthesis of N-(4-fluorophenyl)benzamide using a two-phase solvent system.

Materials:

-

4-Fluoroaniline

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 eq) in dichloromethane.

-

Aqueous Base: In a separate beaker, prepare a solution of sodium hydroxide (1.5-2.0 eq) in deionized water.

-

Cooling: Cool the flask containing the 4-fluoroaniline solution to 0-5 °C using an ice-water bath.

-

Addition of Reactants: While stirring the 4-fluoroaniline solution vigorously, slowly and simultaneously add the benzoyl chloride (1.05-1.1 eq) and the aqueous sodium hydroxide solution. Maintain the temperature below 10 °C during the addition, as the reaction can be exothermic.[9]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(4-fluorophenyl)benzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9][10]

Visualizing the Workflow: From Reagents to Product

Caption: Experimental workflow for the Schotten-Baumann synthesis of N-(4-fluorophenyl)benzamide.

Optimizing Reaction Conditions

The efficiency of the amide coupling can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

| Parameter | Variation | Rationale & Potential Impact |

| Base | Inorganic (NaOH, K₂CO₃): Used in biphasic systems. Cost-effective and efficient for neutralizing HCl.[] | Organic (Pyridine, Triethylamine): Used in single-phase systems. Can also act as a catalyst.[] May be preferable for substrates with base-sensitive functional groups. |

| Solvent | Aprotic (DCM, THF): Common choices for dissolving reactants and facilitating the reaction.[11] | Biphasic (DCM/Water): Classic Schotten-Baumann setup, allows for easy separation of the base.[12] |

| Temperature | 0-5 °C (initial): Helps to control the exothermic nature of the reaction and minimize side reactions.[9] | Room Temperature: Often sufficient for the reaction to proceed to completion after the initial addition.[12] |

| Stoichiometry | Slight excess of acyl chloride (1.05-1.1 eq): Ensures complete consumption of the limiting amine. | Excess base (1.5-2.0 eq): Ensures complete neutralization of the generated HCl. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Hydrolysis of benzoyl chloride. - Protonation of 4-fluoroaniline. | - Extend the reaction time or gently warm the reaction mixture. - Ensure benzoyl chloride is added to the reaction mixture promptly after the base. Use fresh, high-quality benzoyl chloride. - Ensure sufficient and efficient mixing with the base to neutralize HCl as it forms. |

| Side Product Formation | - Diacylation of the aniline (less common with anilines). - Reaction of benzoyl chloride with water (hydrolysis to benzoic acid). | - Use a slight excess of the aniline or control the stoichiometry of the benzoyl chloride carefully. - Maintain a low reaction temperature during the addition of benzoyl chloride. |

| Purification Difficulties | - Presence of unreacted starting materials or benzoic acid. | - An acidic wash (1 M HCl) will remove unreacted 4-fluoroaniline. - A basic wash (saturated NaHCO₃) will remove benzoic acid. - If recrystallization is challenging, column chromatography is a reliable alternative.[10] |

Conclusion

The Schotten-Baumann reaction remains a highly effective and versatile method for the synthesis of N-aryl amides from anilines and benzoyl chlorides. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of these important chemical entities, facilitating the development of novel pharmaceuticals and functional materials.

References

- Schotten–Baumann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction]

- Schotten Baumann Reaction - BYJU'S. (2019, November 17). [URL: https://byjus.com/chemistry/schotten-baumann-reaction/]

- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. [URL: https://testbook.com/chemistry/schotten-baumann-reaction]

- Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah. [URL: https://www.pw.live/chemistry-concepts/schotten-baumann-reaction]

- Schotten-Baumann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]

- Chemistry Schotten Baumann Reaction - SATHEE. [URL: https://www.sathee.gov.in/learning-resource/chemistry/6564619b0f438478446f2c00/schotten-baumann-reaction]

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29). [URL: https://www.bocsci.

- Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. [URL: https://eprints.hud.ac.uk/id/eprint/34947/]

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5601139/]

- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. [URL: https://www.vedantu.com/chemistry/schotten-baumann-reaction]

- Amide Synthesis - Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]

- What is the best technique for amide purification? - ResearchGate. (2020, November 2). [URL: https://www.researchgate.

- Chemical equations of schotten bauman reaction - Filo. (2025, May 9). [URL: https://www.filo.com/qa/chemical-equations-of-schotten-bauman-reaction_1030584]

- Amide synthesis by acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]

- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. (2023, March 21). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00101a]

- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [URL: https://www.

- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. (2021, February 27). [URL: https://www.mdpi.com/1420-3049/26/5/1289]

- Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide - Benchchem. [URL: https://www.benchchem.com/technical-center/synthesis-of-n-4-formylphenyl-benzamide]

- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/334268688_Synthesis_of_amides_from_acid_chlorides_and_amines_in_the_bio-based_solvent_Cyrene]

- [FREE] Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. - brainly.com. (2024, February 27). [URL: https://brainly.com/question/58117765]

- Experimental Protocols for N-(4-Formylphenyl)benzamide Reactions: Application Notes - Benchchem. [URL: https://www.benchchem.com/application-notes/experimental-protocols-for-n-4-formylphenyl-benzamide-reactions]

- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630303/]

- How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). [URL: https://www.biotage.com/blog/how-should-i-purify-a-complex-polar-amide-reaction-mixture]

- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023, November 3). [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0318]

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). [URL: https://www.researchgate.

- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). [URL: https://www.reddit.com/r/organicchemistry/comments/11x000t/how_do_i_avoid_side_reactions_while_doing_this/]

- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). [URL: https://www.masterorganicchemistry.

- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6029969/]

- Substituted amide synthesis by amidation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- 21.7: Chemistry of Amides. (2022, September 24). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00103]

- A Comparative Guide to the Kinetics of Amidation with Substituted Benzoyl Chlorides - Benchchem. [URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-the-kinetics-of-amidation-with-substituted-benzoyl-chlorides]

- The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. [URL: https://www.researchgate.net/publication/362943265_The_amide_group_and_its_preparation_methods_by_acid-amine_coupling_reactions_an_overview]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. testbook.com [testbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Lab Reporter [fishersci.it]

- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

Application Notes & Protocols: Strategic Synthesis of Electron-Deficient Benzamides

Abstract: The synthesis of benzamides, particularly those bearing electron-withdrawing substituents, represents a frequent and often challenging task in medicinal chemistry and materials science. The diminished nucleophilicity of electron-deficient anilines can render standard amidation protocols sluggish and low-yielding. This guide provides a comprehensive overview of robust synthetic strategies, detailing the mechanistic rationale behind reagent selection and offering field-proven protocols for overcoming these synthetic hurdles. We will explore classic activation methods and delve into modern coupling reagents, equipping researchers with the knowledge to select and execute the optimal procedure for their specific target.

The Challenge and Importance of Electron-Deficient Benzamides

The amide bond is a cornerstone of modern chemistry, central to the structure of peptides, polymers, and a vast array of pharmaceuticals.[1][2] Benzamides featuring electron-withdrawing groups (EWGs) on the aniline ring are of particular interest as they often exhibit unique pharmacological properties and serve as key intermediates in drug discovery.[3][4]

The primary synthetic obstacle arises from the electronic nature of the amine. Electron-deficient anilines (e.g., those substituted with nitro, cyano, or halo groups) possess a lone pair of electrons on the nitrogen that is delocalized into the aromatic ring, significantly reducing its nucleophilicity. This electronic deactivation makes the direct reaction with a carboxylic acid thermodynamically unfavorable and kinetically slow.[5][6] Consequently, the carboxylic acid must be "activated" to create a highly electrophilic species that can be readily attacked by the weakly nucleophilic amine.

Synthetic Strategies: A Guide to Carboxylic Acid Activation

The successful synthesis of electron-deficient benzamides hinges on the appropriate activation of the carboxylic acid partner. Two primary strategies dominate the field: conversion to a highly reactive acyl chloride or in-situ activation using a coupling reagent.

The Acyl Chloride Method (Schotten-Baumann Conditions)

This classic and often cost-effective approach involves converting the benzoic acid into its corresponding benzoyl chloride, a highly electrophilic intermediate.[2][7] This two-step process is robust and widely applicable.

Principle: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride.[8][9][10] This intermediate is then reacted with the electron-deficient amine in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.[11][12]

Causality of Reagent Choice:

-

Chlorinating Agent: Thionyl chloride is a common choice, with its byproducts (SO₂ and HCl) being gaseous, which simplifies removal.[10] Oxalyl chloride often allows for milder reaction conditions.

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the amidation step without competing with the primary amine nucleophile.[2]

Caption: Workflow for Benzamide Synthesis via Acyl Chlorides.

Modern Coupling Reagents: In-Situ Activation

While effective, the acyl chloride method can be harsh and incompatible with sensitive functional groups.[13] Modern coupling reagents offer a milder alternative, generating a reactive intermediate in situ that readily couples with weak nucleophiles.[14] These reagents have become indispensable in contemporary medicinal chemistry.[5]

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating agent (e.g., an active ester), which is then consumed by the amine.[9]

Caption: General Mechanism of Amide Coupling Reagents.

A variety of coupling reagents are available, each with distinct advantages.

| Reagent Class | Examples | Mechanism & Key Features | Ideal For |

| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate.[15] Often used with additives like HOBt or OxymaPure to increase rates, suppress racemization, and prevent side reactions (N-acylurea formation).[5][16][17] EDC is advantageous due to its water-soluble urea byproduct.[18] | General-purpose couplings; EDC is excellent for aqueous workups. |

| Phosphonium Salts | PyBOP, BOP | Forms an activated benzotriazole ester. Known for high reactivity and low racemization rates.[13][19] The byproduct of BOP, HMPA, is carcinogenic, making PyBOP a safer alternative.[18] | Sterically hindered substrates and when racemization is a concern. |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms highly reactive activated esters. HATU is exceptionally potent for challenging couplings, including with electron-deficient anilines, due to the formation of a HOAt-based active ester.[5][18] COMU is a newer, safer, and highly efficient alternative to HBTU/HATU.[20][21] | Difficult couplings involving unreactive amines or hindered acids. |

Detailed Application Protocols

The following protocols are designed to be robust and reproducible for the synthesis of electron-deficient benzamides. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis via Benzoyl Chloride

This protocol details the formation of the benzoyl chloride followed by reaction with an electron-deficient amine.

Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Electron-Deficient Amine (1.0-1.1 eq)

-

Triethylamine (TEA) or DIPEA (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

Part A: Benzoyl Chloride Formation

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add the benzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous toluene or DCM, followed by the dropwise addition of thionyl chloride (2.0 eq) at room temperature.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C for toluene) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Isolation: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude benzoyl chloride is often used directly in the next step.

Part B: Amidation

-

Setup: In a separate dry flask under an inert atmosphere, dissolve the electron-deficient amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the amine solution to 0 °C using an ice bath.

-

Addition of Benzoyl Chloride: Dissolve the crude benzoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]

-

Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Protocol 2: EDC/HOBt/DMAP Mediated Coupling

This protocol is specifically optimized for coupling with unreactive, electron-deficient amines and demonstrates the synergistic effect of additives.[5]

Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Electron-Deficient Amine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (0.1-0.2 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq)

-

Diisopropylethylamine (DIPEA) (5.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Rationale: In this system, EDC and HOBt form an active HOBt ester. DMAP then functions as a highly effective acyl transfer agent, forming a very reactive acyliminium ion intermediate, which is readily attacked by the electron-deficient amine. The use of a catalytic amount of HOBt with stoichiometric DMAP is critical for achieving good yields.[5]

Procedure:

-

Setup: To a solution of the benzoic acid (1.0 eq), electron-deficient amine (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq) in anhydrous MeCN, add DIPEA (5.0 eq).

-

Activation: Add EDC (1.0 eq) to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For particularly sluggish reactions, gentle heating to 40-50 °C may be beneficial.[5] Monitor progress by LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC.[2]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Protocol 3: High-Reactivity Coupling using HATU

HATU is a go-to reagent for particularly challenging amide couplings due to its high reactivity.

Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Electron-Deficient Amine (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0-4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

-

Setup: In a dry flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Pre-activation (Optional but Recommended): Stir the mixture for 5-10 minutes at room temperature to allow for the formation of the active ester.

-

Amine Addition: Add the electron-deficient amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

-

Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude benzamide by silica gel chromatography or recrystallization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient activation of carboxylic acid. 2. Amine is too unreactive for the chosen conditions. 3. Reagents (especially coupling agents) have degraded due to moisture. 4. Inadequate base. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature or extend reaction time. 3. Use freshly opened or properly stored anhydrous reagents and solvents. 4. Ensure sufficient equivalents of a non-nucleophilic base like DIPEA are used. |

| Side Product Formation | 1. N-acylurea formation (with carbodiimides). 2. Racemization of α-chiral centers. 3. Guanidinylation of amine (with HBTU/HATU if excess reagent and base are used). | 1. Ensure an additive like HOBt or OxymaPure is used with EDC/DCC.[9] 2. Use additives (HOBt, OxymaPure), lower the reaction temperature, and use weaker bases. Phosphonium reagents often give lower racemization.[13][16] 3. Use a slight excess of the carboxylic acid relative to the amine and avoid a large excess of the coupling reagent. |

| Difficult Purification | 1. Byproduct from coupling reagent is co-eluting with the product (e.g., DCU). 2. Residual DMF from the reaction. | 1. If using DCC, filter the reaction mixture before work-up to remove precipitated DCU. Use EDC for a water-soluble byproduct. 2. Perform multiple aqueous washes (water and brine) during work-up to thoroughly remove DMF. |

Conclusion

The synthesis of electron-deficient benzamides requires a thoughtful approach to carboxylic acid activation. While the classic acyl chloride method remains a viable and economical option, the use of modern phosphonium and uronium salt coupling reagents, particularly HATU, provides a powerful platform for overcoming the challenges posed by poorly nucleophilic anilines. The EDC/HOBt/DMAP system offers a tailored solution that leverages a synergistic catalytic cycle. By understanding the mechanisms and carefully selecting the appropriate reagents and conditions as outlined in this guide, researchers can confidently and efficiently access this important class of molecules.

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform

- Amide bond formation: beyond the myth of coupling reagents. (2009, February 15). PubMed.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI.

- Dalidovich, T., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv.

-

Dalidovich, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[22]uril. ChemRxiv.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- Application Notes and Protocols for the Synthesis of Substituted Benzamides. (n.d.). Benchchem.

- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry.